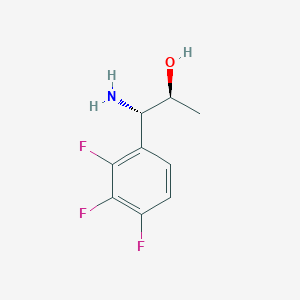![molecular formula C18H15Cl3N6O2 B13054413 1-[(1Z)-1-{[(4-chlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3-(2,4-dichlorophenyl)urea](/img/structure/B13054413.png)
1-[(1Z)-1-{[(4-chlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3-(2,4-dichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1Z)-1-{[(4-chlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3-(2,4-dichlorophenyl)urea is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1Z)-1-{[(4-chlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3-(2,4-dichlorophenyl)urea typically involves multiple steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl groups: This step involves the substitution reactions where chlorophenyl groups are introduced into the triazole ring.
Formation of the urea linkage: This is done by reacting the intermediate compounds with isocyanates or other suitable reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification processes: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
1-[(1Z)-1-{[(4-chlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3-(2,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
1-[(1Z)-1-{[(4-chlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3-(2,4-dichlorophenyl)urea has several scientific research applications:
Medicinal Chemistry: Used in the development of antifungal, antibacterial, and anticancer agents due to its triazole moiety.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological targets.
Industry: Used in the synthesis of other complex organic compounds and as a precursor in various chemical reactions.
作用機序
The mechanism of action of 1-[(1Z)-1-{[(4-chlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in biological processes.
Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA synthesis.
類似化合物との比較
Similar Compounds
1H-1,2,4-Triazole: A simpler triazole derivative with similar biological activities.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with potential anticancer properties.
特性
分子式 |
C18H15Cl3N6O2 |
|---|---|
分子量 |
453.7 g/mol |
IUPAC名 |
1-[(E)-N-[(4-chlorophenyl)methoxy]-C-(1,2,4-triazol-1-ylmethyl)carbonimidoyl]-3-(2,4-dichlorophenyl)urea |
InChI |
InChI=1S/C18H15Cl3N6O2/c19-13-3-1-12(2-4-13)9-29-26-17(8-27-11-22-10-23-27)25-18(28)24-16-6-5-14(20)7-15(16)21/h1-7,10-11H,8-9H2,(H2,24,25,26,28) |
InChIキー |
LLUPTNKLHDXBIZ-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC=C1CO/N=C(\CN2C=NC=N2)/NC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1CON=C(CN2C=NC=N2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13054334.png)
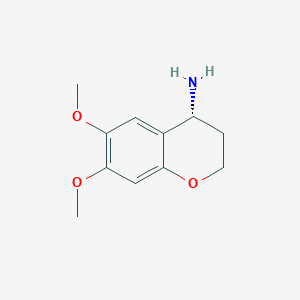
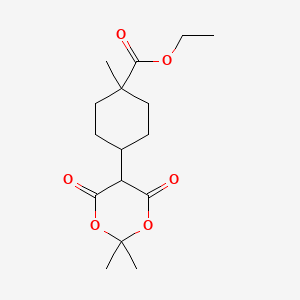
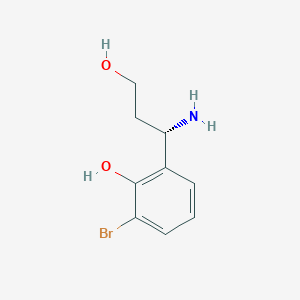
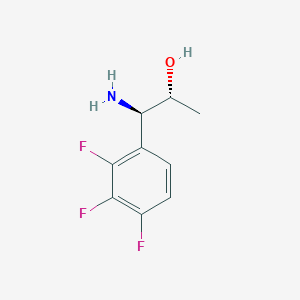
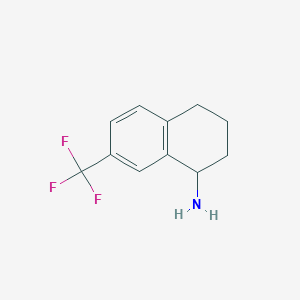
![6-Ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13054364.png)
![Tert-butyl 6-chloro-4-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13054367.png)
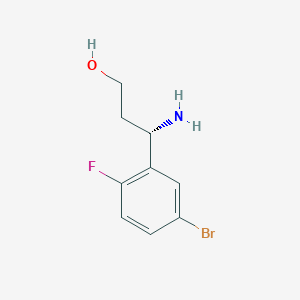
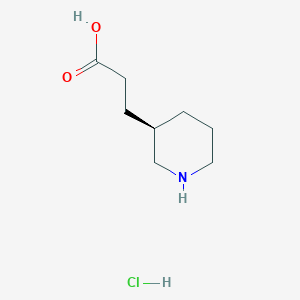
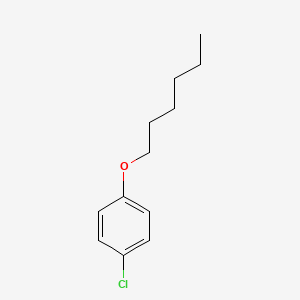

![1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13054386.png)
